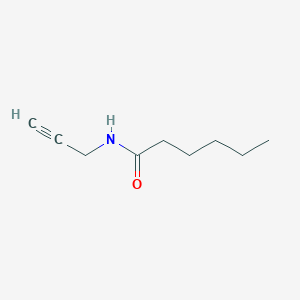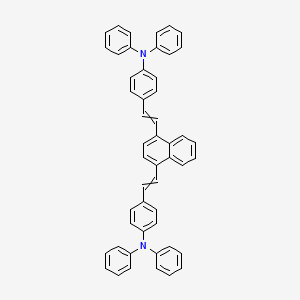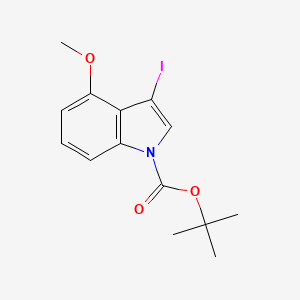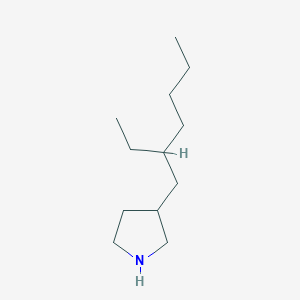
3-(2-Éthylhexyl)pyrrolidine
Vue d'ensemble
Description
“3-(2-Ethylhexyl)pyrrolidine” is a chemical compound with the molecular formula C12H25N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves [3+2] cycloaddition of activated alkenes to azomethine ylides . The activation of the alkene double bond is achieved by introducing an electron-withdrawing substituent . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . The structure of “3-(2-Ethylhexyl)pyrrolidine” is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds are often involved in [3+2] cycloaddition reactions with activated alkenes . The reaction involves the formation of azomethine ylides, which then react with the alkene to form the pyrrolidine ring .Applications De Recherche Scientifique
Découverte de médicaments
Les cycles pyrrolidine et leurs dérivés, y compris la 3-(2-Éthylhexyl)pyrrolidine, sont souvent utilisés comme un échafaudage polyvalent dans la découverte de médicaments en raison de leurs propriétés bioactives. Ils peuvent être adaptés pour la sélectivité de la cible, conduisant au développement de nouveaux agents thérapeutiques .
Activité antitumorale
Les composés avec des structures pyrrolidine ont montré une activité antitumorale puissante, surpassant parfois les médicaments standards comme la doxorubicine dans diverses lignées cellulaires cancéreuses. Cela suggère que la This compound pourrait être explorée pour son potentiel dans le traitement du cancer .
Activités anticonvulsivantes et antinociceptives
Des dérivés de pyrrolidine ont été synthétisés et évalués pour leurs activités anticonvulsivantes et antinociceptives in vivo, indiquant que la This compound peut avoir des applications dans le traitement de conditions comme l'épilepsie et la gestion de la douleur .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Result of Action
Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including “3-(2-Ethylhexyl)pyrrolidine”, have potential in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
3-(2-ethylhexyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDGGKMKGOWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)
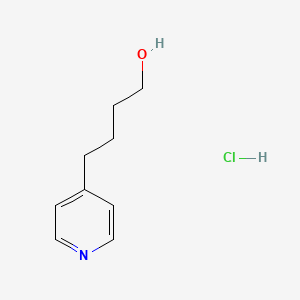
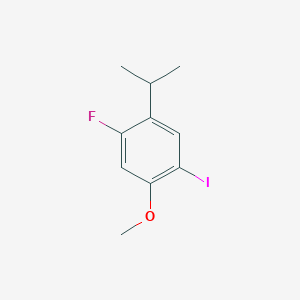
![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)
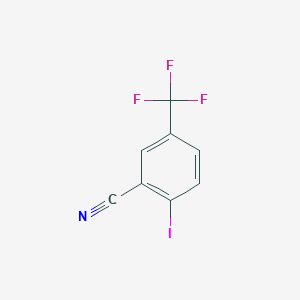
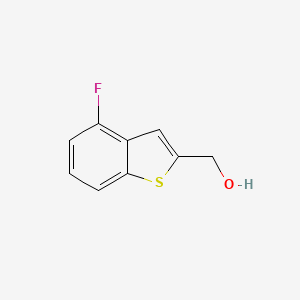
![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)
